1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine
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Overview
Description
1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of 1-ethyl-1H-imidazole with 3-aminopyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyrazole rings.
Scientific Research Applications
1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Industrial Applications: The compound can be used as a ligand in coordination chemistry and catalysis.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-imidazole: Shares the imidazole ring but lacks the pyrazole moiety.
3-aminopyrazole: Contains the pyrazole ring but lacks the imidazole moiety.
1-ethyl-3-(1H-imidazol-1-ylmethyl)-1H-pyrazole: Similar structure but with different substitution patterns.
Uniqueness
1-ethyl-5-(1H-imidazol-1-ylmethyl)-1H-pyrazol-3-amine is unique due to the presence of both imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions with biological targets and enhances its potential as a multifunctional compound in various applications .
Properties
IUPAC Name |
1-ethyl-5-(imidazol-1-ylmethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-2-14-8(5-9(10)12-14)6-13-4-3-11-7-13/h3-5,7H,2,6H2,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSPLQFGNKNLBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)CN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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